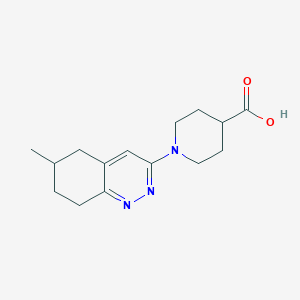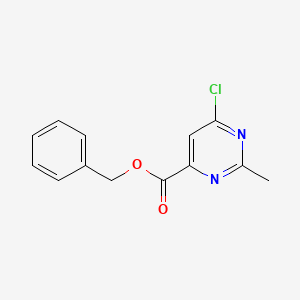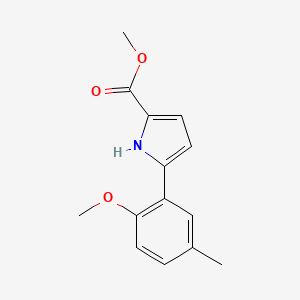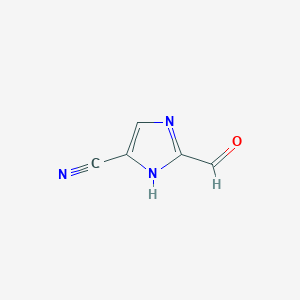
1-(6-Methyl-5,6,7,8-tetrahydrocinnolin-3-yl)piperidine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-Methyl-5,6,7,8-tetrahydrocinnolin-3-yl)piperidine-4-carboxylic acid is a complex organic compound that features a piperidine ring fused with a cinnoline moiety
Vorbereitungsmethoden
The synthesis of 1-(6-Methyl-5,6,7,8-tetrahydrocinnolin-3-yl)piperidine-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Cinnoline Ring: The cinnoline ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.
Analyse Chemischer Reaktionen
1-(6-Methyl-5,6,7,8-tetrahydrocinnolin-3-yl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like methanol or dichloromethane, and catalysts such as palladium or platinum.
Wissenschaftliche Forschungsanwendungen
1-(6-Methyl-5,6,7,8-tetrahydrocinnolin-3-yl)piperidine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it a candidate for drug development.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 1-(6-Methyl-5,6,7,8-tetrahydrocinnolin-3-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and the functional groups present in the compound.
Vergleich Mit ähnlichen Verbindungen
1-(6-Methyl-5,6,7,8-tetrahydrocinnolin-3-yl)piperidine-4-carboxylic acid can be compared with similar compounds such as:
Isonipecotic acid: Both compounds feature a piperidine ring with a carboxylic acid group, but differ in their additional functional groups and overall structure.
1-(6-Methyl-5,6,7,8-tetrahydro-cinnolin-3-yl)-pyrrolidin-3-ylamine: This compound shares the cinnoline moiety but has a pyrrolidine ring instead of a piperidine ring.
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C15H21N3O2 |
|---|---|
Molekulargewicht |
275.35 g/mol |
IUPAC-Name |
1-(6-methyl-5,6,7,8-tetrahydrocinnolin-3-yl)piperidine-4-carboxylic acid |
InChI |
InChI=1S/C15H21N3O2/c1-10-2-3-13-12(8-10)9-14(17-16-13)18-6-4-11(5-7-18)15(19)20/h9-11H,2-8H2,1H3,(H,19,20) |
InChI-Schlüssel |
SGSPQTLQJFDRBW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC2=NN=C(C=C2C1)N3CCC(CC3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-(Tert-butoxycarbonyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B11794019.png)

![Methyl 5-amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazole-4-carboxylate](/img/structure/B11794024.png)







